molecular formula C20H22N2O B3144457 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-40-5

8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No.: B3144457
CAS No.: 551945-40-5
M. Wt: 306.4 g/mol
InChI Key: CFVCBACLDWMPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.41 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.41 . More detailed properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Metabolic Studies and Antimalarial Agents

Quinoline derivatives, including 8-aminoquinoline antimalarials, undergo complex metabolic processes that may result in the formation of compounds toxic to erythrocytes in certain individuals. These studies have been crucial in understanding the metabolic pathways and potential toxicities of quinoline-based antimalarials (Strother et al., 1981).

Neuroprotective Properties

Research on kynurenines, metabolites in the tryptophan pathway, has shown that quinolinic acid, an agonist at the N-methyl-d-aspartate receptor, possesses neurotoxic properties, while kynurenic acid offers neuroprotective effects. This highlights a potential therapeutic target for neuroprotective drug development (Vámos et al., 2009).

Anticancer and Antibacterial Applications

Quinoline and quinazoline alkaloids have been identified as significant bioactive compounds with anticancer and antibacterial properties. Their discovery has opened new avenues in drug development against these diseases (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been utilized as effective anticorrosive materials, demonstrating their ability to form stable complexes with metallic surfaces, thereby inhibiting corrosion. This application is crucial for the protection of industrial materials and equipment (Verma et al., 2020).

Medicinal Chemistry Innovations

The quinazoline-4(3H)-ones and their derivatives represent an important class of compounds with potential medicinal applications. The stability and versatility of the quinazolinone nucleus have inspired the development of new agents with antibacterial activity (Tiwary et al., 2016).

Green Chemistry Approaches

The quinoline scaffold, known for its broad biological activities, has been the focus of green chemistry methodologies aimed at minimizing the use of hazardous chemicals in its synthesis. This approach not only supports environmental sustainability but also opens the door to the development of novel quinoline-based therapeutic agents (Nainwal et al., 2019).

Safety and Hazards

The safety and hazards of 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one are not specified in the web search results. It’s important to note that this compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

8-methyl-3-[[2-(2-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-6-3-4-8-16(14)10-11-21-13-18-12-17-9-5-7-15(2)19(17)22-20(18)23/h3-9,12,21H,10-11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVCBACLDWMPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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